Aluminium isopropoxide

説明

特性

CAS番号 |

555-31-7 |

|---|---|

分子式 |

C3H8AlO |

分子量 |

87.08 g/mol |

IUPAC名 |

aluminum;propan-2-olate |

InChI |

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3; |

InChIキー |

XHODMTAOVMFHQJ-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |

正規SMILES |

CC(C)O.[Al] |

沸点 |

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg |

Color/Form |

White solid WHITE CRYSTALS |

密度 |

1.025 @ 20 °C |

melting_point |

119 °C |

他のCAS番号 |

555-31-7 |

物理的記述 |

Liquid; OtherSolid |

ピクトグラム |

Flammable |

賞味期限 |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解性 |

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons. |

同義語 |

2-Propanol Aluminum Salt; Isopropyl Alcohol Aluminum Salt; AIPD; Aliso; Aluminum 2-Propoxide; Aluminum Isopropanolate; Aluminum Isopropioate; Aluminum Isopropylate; Aluminum sec-Propanolate; Aluminum Triisopropoxide; Aluminum Triisopropylate; Aluminu |

製品の起源 |

United States |

Foundational & Exploratory

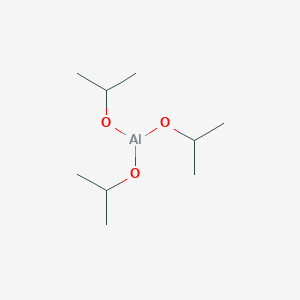

Aluminium isopropoxide chemical formula and structure

An In-depth Technical Guide to Aluminium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of aluminium isopropoxide (AIP), a versatile and widely used reagent in both organic synthesis and materials science. It covers the compound's fundamental chemical and physical properties, its complex structural chemistry, detailed experimental protocols, and its key applications.

Aluminium isopropoxide is an organoaluminium compound most commonly described by the simple chemical formula Al(OCH(CH₃)₂)₃ or C₉H₂₁AlO₃.[1][2][3] However, its structure is more complex than this monomeric formula suggests. In the solid state and in non-polar solvents, it exists predominantly as an oligomer, most notably a tetramer.[2][3]

Monomeric Unit: The fundamental building block is an aluminium atom coordinated to three isopropoxide ligands.

References

Physical and chemical properties of Aluminium isopropoxide

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum isopropoxide, with the chemical formula Al(O-i-Pr)₃, is a widely utilized reagent in organic synthesis and materials science.[1][2] This colorless solid is particularly recognized for its role as a catalyst in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones and the Oppenauer oxidation of secondary alcohols.[1][2] Its utility also extends to the Tishchenko reaction and as an initiator for the ring-opening polymerization of cyclic esters.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of aluminum isopropoxide, detailed experimental protocols for its synthesis and application, and visual representations of its structure and synthetic workflow to support researchers, scientists, and drug development professionals.

Physical Properties

Aluminum isopropoxide is a white, hygroscopic solid that is commercially available.[1][3][4][5] It is soluble in a variety of organic solvents, including isopropanol (B130326), ethanol, benzene, toluene, chloroform, and carbon tetrachloride, with its solubility increasing upon heating.[2][6][7][8][9] However, it decomposes in water.[1][2][7][10] The physical properties of aluminum isopropoxide are summarized in the table below.

Table 1: Physical Properties of Aluminum Isopropoxide

| Property | Value | References |

| Molecular Formula | C₉H₂₁AlO₃ | [1][6][10] |

| Molar Mass | 204.246 g/mol | [1][6][10] |

| Appearance | White solid | [1][3][10] |

| Density | 1.035 g/cm³ (solid) | [1][3][10] |

| Melting Point | Highly sensitive to purity: 138–142 °C (99.99+%) 118 °C (98+%) 128–133 °C (lit.) | [1][2][7][10] |

| Boiling Point | 135 °C at 10 Torr (13.3 mbar) | [1][10] |

| Solubility | Decomposes in water. Poorly soluble in isopropanol. Soluble in benzene, toluene, chloroform, and carbon tetrachloride. | [1][2][6][7][8] |

| Flash Point | 16 °C | [2][10] |

Chemical Structure

The structure of aluminum isopropoxide is more complex than its simple monomeric formula suggests. In the solid state, it primarily exists as a tetramer, Al₄(μ-O-i-Pr)₁₂.[1][10] This tetrameric structure has been confirmed by NMR spectroscopy and X-ray crystallography.[1][10] The central aluminum atom is octahedral, while the three outer aluminum atoms are tetrahedral.[1] In solution, the degree of oligomerization can vary depending on the solvent and concentration, potentially dissociating into trimeric or dimeric forms.[2]

Chemical Properties and Reactivity

Hydrolysis

Aluminum isopropoxide is highly sensitive to moisture and readily hydrolyzes in the presence of water to form aluminum hydroxide (B78521) and isopropanol.[2][5][6] This reaction is vigorous and exothermic.[2] Due to its hygroscopic nature, it must be handled and stored under anhydrous conditions.[4][5][11]

Meerwein-Ponndorf-Verley (MPV) Reduction

A key application of aluminum isopropoxide is in the Meerwein-Ponndorf-Verley (MPV) reduction, a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][5][12] The reaction utilizes isopropanol as both the solvent and the hydride source, with aluminum isopropoxide acting as the catalyst.[2][12] The equilibrium is driven towards the product alcohol by distilling off the acetone (B3395972) byproduct.[2] A significant advantage of the MPV reduction is its selectivity; it does not reduce other functional groups like esters, nitro groups, or carbon-carbon double bonds.[12][13]

Oppenauer Oxidation

The reverse reaction of the MPV reduction is the Oppenauer oxidation, where a secondary alcohol is oxidized to a ketone using aluminum isopropoxide as a catalyst in the presence of an excess of a ketone, typically acetone, which acts as the hydride acceptor.[1][2][14]

Tishchenko Reaction

Aluminum isopropoxide also catalyzes the Tishchenko reaction, which is a disproportionation reaction of two equivalents of an aldehyde to form an ester.[1][15]

Experimental Protocols

Synthesis of Aluminum Isopropoxide

Industrially, aluminum isopropoxide is prepared by the reaction of isopropyl alcohol with either aluminum metal or aluminum trichloride.[1] A common laboratory-scale synthesis involves the reaction of aluminum foil or turnings with anhydrous isopropanol, often initiated by a catalyst such as mercuric chloride or iodine.[1][6][16]

Materials:

-

Aluminum foil or wire (1 mole, 27 g)

-

Anhydrous isopropanol (300 mL)

-

Mercuric chloride (0.5 g)

-

Carbon tetrachloride (2 mL, optional initiator)

Procedure:

-

Clean the aluminum metal with emery paper and a cloth to remove any oxide layer.[16]

-

Place the cleaned aluminum into a 1-liter round-bottomed flask containing anhydrous isopropanol and mercuric chloride.[16]

-

Fit the flask with a reflux condenser protected by a calcium chloride tube to maintain anhydrous conditions.[16]

-

Heat the mixture to boiling on a water bath.[16]

-

Once boiling commences, the reaction can be initiated by adding a small amount of carbon tetrachloride. A vigorous evolution of hydrogen gas will indicate the start of the reaction.[16]

-

Control the exothermic reaction by cooling the flask in an ice-water bath as needed.[16]

-

Once the initial vigorous reaction subsides, continue heating under reflux for 6-12 hours, or until all the aluminum has dissolved.[16]

-

The resulting dark solution can often be used directly.[16] For purification, transfer the hot solution to a distillation apparatus.

-

Remove the excess isopropanol under reduced pressure.[16]

-

Distill the remaining aluminum isopropoxide under vacuum (boiling point: 130-140 °C at 7 mmHg).[16] The purified product is a colorless, viscous liquid or solid upon cooling.[16]

Meerwein-Ponndorf-Verley Reduction of a Ketone

The MPV reduction is a robust method for converting ketones to secondary alcohols.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Aluminum isopropoxide

-

Anhydrous isopropanol

Procedure:

-

Dissolve the ketone in an excess of anhydrous isopropanol.

-

Add a catalytic amount of aluminum isopropoxide to the solution.

-

Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

To drive the reaction to completion, arrange for the slow distillation of the acetone byproduct.

-

After the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide product by carefully adding water or dilute acid.

-

Extract the desired alcohol product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol by distillation or crystallization.

Safety and Handling

Aluminum isopropoxide is a flammable solid and is sensitive to moisture.[2][3][5][14][17] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water and oxidizing agents.[3][18][19] When handling, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[6][18][20] All operations should be conducted in a fume hood to avoid inhalation of dust.[18][19]

Applications in Drug Development

The high chemoselectivity of the MPV reduction makes aluminum isopropoxide a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8] It allows for the selective reduction of aldehydes and ketones without affecting other sensitive functional groups that might be present in the molecule, which is a critical consideration in multi-step syntheses.[12] For example, it has been used in the synthesis of isophytol, testosterone, and progesterone.[8][9]

Conclusion

Aluminum isopropoxide is a versatile and important reagent with a well-defined set of physical and chemical properties. Its utility in key organic transformations, particularly the Meerwein-Ponndorf-Verley reduction, makes it an indispensable tool for chemists in research and industry, including those in the field of drug development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use.

References

- 1. Aluminium isopropoxide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. gagangiripharmachem.in [gagangiripharmachem.in]

- 5. nbinno.com [nbinno.com]

- 6. Aluminium isopropoxide - Sciencemadness Wiki [sciencemadness.org]

- 7. Aluminium isopropoxide | 555-31-7 [chemicalbook.com]

- 8. Aluminum isopropoxide, 98+% 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. Aluminium_isopropoxide [chemeurope.com]

- 11. nbinno.com [nbinno.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Aluminum Isopropoxide [commonorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. prepchem.com [prepchem.com]

- 17. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. prochemonline.com [prochemonline.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. gelest.com [gelest.com]

Synthesis of Aluminium isopropoxide from isopropyl alcohol and aluminium

An In-depth Technical Guide to the Synthesis of Aluminum Isopropoxide

Abstract

Aluminum isopropoxide (AIP) is a critical reagent and precursor in organic synthesis and materials science, most notably for the Meerwein-Ponndorf-Verley (MPV) reduction and Oppenauer oxidation reactions.[1] It also serves as a key component in the sol-gel process for creating high-purity alumina.[2] This document provides a comprehensive technical overview of the synthesis of aluminum isopropoxide from the direct reaction of aluminum metal with isopropyl alcohol. It details the underlying reaction mechanism, presents various experimental protocols, summarizes quantitative performance data, and outlines purification and safety procedures.

Reaction Mechanism and Stoichiometry

The synthesis of aluminum isopropoxide is achieved through the direct reaction of aluminum metal with isopropyl alcohol. The overall balanced equation for this reaction is:

2 Al (s) + 6 (CH₃)₂CHOH (l) → 2 Al[OCH(CH₃)₂]₃ (sol) + 3 H₂ (g) [3]

The reaction is often subject to an induction period due to the passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the aluminum metal.[4] This layer prevents the alcohol from reacting with the metal. To initiate the synthesis, this oxide layer must be disrupted. This is typically achieved through the use of catalysts or initiators.

Catalytic Activation:

-

Mercury-Based Catalysts: Historically, catalysts like mercury(II) chloride (HgCl₂) or small amounts of iodine were used.[3] HgCl₂ reacts with aluminum to form an amalgam, which breaks up the protective oxide layer.[4] Iodine also disrupts the oxide layer and participates in the reaction by forming aluminum triiodide, which then reacts with isopropanol (B130326).[4] However, due to the high toxicity of mercury compounds, these catalysts are largely avoided in modern industrial processes.[3][5]

-

Mercury-Free Initiators: Modern industrial routes employ mercury-free initiator systems. A common method is the use of a dual initiator system composed of tri-n-propyl aluminum (TNP) and aluminum isopropoxide itself.[5][6] The pre-added aluminum isopropoxide helps to activate the surface of the aluminum particles, while TNP reacts with isopropanol to generate initial aluminum alkoxide intermediates, effectively starting the reaction cycle.[5]

Once the surface is activated, the reaction proceeds exothermically, with the evolution of hydrogen gas.[5]

Experimental Protocols

The synthesis requires anhydrous conditions, as aluminum isopropoxide is highly sensitive to moisture and will readily hydrolyze to aluminum hydroxide.[7][8]

Protocol I: Mercury/Iodine Catalyzed Synthesis (Laboratory Scale)

This method is effective but involves toxic materials and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

-

Aluminum foil or powder (27 g)

-

Anhydrous Isopropyl alcohol (approx. 300 mL)

-

Mercuric chloride (HgCl₂) (1.65 g)

-

Iodine (I₂) (2.0 g)

-

Reaction flask (500 mL), reflux condenser, heating mantle, and distillation apparatus

Procedure:

-

Ensure all glassware is thoroughly dried.

-

To the reaction flask, add aluminum foil, mercuric chloride, and iodine.

-

Assemble the reflux condenser and add the anhydrous isopropyl alcohol to the flask.

-

Gently heat the mixture to initiate the reaction. The reaction is exothermic and will begin to reflux. Control the heating to maintain a steady reflux.

-

The reaction is complete when the evolution of hydrogen gas ceases and most of the aluminum has been consumed.

-

Proceed with purification as described in Section 3.0.

Protocol II: Tri-n-propyl Aluminum / AIP Initiated Synthesis (Industrial Method)

This protocol, adapted from patent literature, represents a modern, mercury-free industrial approach.[6][9]

Materials:

-

Aluminum particles (4.5 kg)

-

Isopropyl alcohol, AR grade (40 kg)

-

Tri-n-propyl aluminum (TNP) (150 g)

-

Aluminum isopropoxide (AIP) (200 g)

-

Jacketed reaction kettle with stirrer, heating/cooling system, and distillation setup.

Procedure:

-

Charge the reaction kettle with 40 kg of isopropyl alcohol and 4.5 kg of aluminum particles.

-

Stir the mixture at ambient temperature for 5 minutes.

-

Heat the mixture to an initiation temperature of 50°C.

-

Slowly add the 150 g of tri-n-propyl aluminum and 200 g of aluminum isopropoxide initiators to the reaction system over a period of 30 minutes.

-

After the addition is complete, raise the temperature to 85°C to begin reflux.

-

Maintain the reflux with stirring for 4 hours until the reaction is complete.

Purification

Purification is crucial to obtain high-purity aluminum isopropoxide (>99.99%). Vacuum distillation is the most effective and widely used method in industrial production.[5][10] Methods like extraction and recrystallization are generally not suitable for large-scale purification.[10]

Two-Stage Distillation Process:

-

Atmospheric Pressure Distillation: The crude reaction mixture is first distilled at atmospheric pressure. The temperature is raised to approximately 90°C to remove excess unreacted isopropyl alcohol and any low-boiling byproducts (such as n-propane from the TNP initiator).[6][9]

-

Reduced Pressure (Vacuum) Distillation: The remaining material in the kettle is then subjected to vacuum distillation. A high-purity fraction of aluminum isopropoxide is collected at a temperature range of 135-145°C under an absolute pressure of 1333 Pa.[5][6][9] The final product is a white solid upon cooling.[11]

Data Presentation

The following table summarizes quantitative data from various synthesis protocols based on the industrial method.[6][9]

| Parameter | Value | Conditions / Notes |

| Reactants | ||

| Aluminum Particles | 4.5 kg | --- |

| Isopropyl Alcohol | 40 kg | AR Grade |

| Initiators | Varies between examples | |

| Tri-n-propyl Aluminum | 150 - 200 g | Used in combination with AIP |

| Aluminum Isopropoxide | 150 - 400 g | Used as a co-initiator |

| Reaction Conditions | ||

| Initiation Temperature | 40 - 50 °C | Temperature for adding initiators |

| Reflux Temperature | 70 - 85 °C | Main reaction temperature |

| Reaction Time | 4 hours | --- |

| Purification | ||

| Atmospheric Distillation Temp. | 90 °C | To remove excess isopropanol |

| Vacuum Distillation Pressure | 1333 Pa (abs.) | --- |

| Vacuum Distillation Temp. | 135 - 145 °C | Collection temperature for pure AIP |

| Product Quality | ||

| Achieved Purity | > 99.99 % | After two-stage distillation |

| Reported Yields | 54.8% - 96.5% | Relative to aluminum; varies with specific conditions |

Visualizations

Reaction Pathway Diagram

Caption: General reaction pathway for the synthesis of aluminum isopropoxide.

Experimental Workflow Diagram

Caption: Experimental workflow for the industrial synthesis and purification of AIP.

Safety Considerations

-

Flammability: Isopropyl alcohol is flammable. The synthesis should be conducted away from ignition sources.[11]

-

Exothermic Reaction: The reaction between aluminum and isopropanol is exothermic and can become vigorous.[5] Proper temperature control and cooling capabilities are essential, especially on a large scale.

-

Hydrogen Evolution: The reaction produces large volumes of flammable hydrogen gas.[7] The reaction apparatus must be properly vented to a safe area to prevent pressure buildup and the creation of an explosive atmosphere.

-

Moisture Sensitivity: Aluminum isopropoxide reacts with water.[2] All equipment must be dry, and anhydrous reagents should be used to maximize yield and purity.

-

Catalyst Toxicity: If using mercury-based catalysts, extreme care must be taken due to their high toxicity. Mercury-free routes are strongly preferred.[5]

References

- 1. Aluminum Isopropoxide [commonorganicchemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Aluminium isopropoxide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Aluminium isopropoxide | 555-31-7 | Benchchem [benchchem.com]

- 6. CN109369342B - Preparation method of high-purity aluminum isopropoxide - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Preparation method of high-purity aluminum isopropoxide - Eureka | Patsnap [eureka.patsnap.com]

- 10. What are the purification methods for aluminum isopropoxide?-Yangzhou ZTL New Materials Co., Ltd [yzcrown.com]

- 11. lookchem.com [lookchem.com]

Aluminum Isopropoxide: A Comprehensive Technical Guide for Researchers

CAS Number: 555-31-7

This technical guide provides an in-depth overview of aluminum isopropoxide, a versatile and widely used reagent in both academic and industrial research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, safety information, and key applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

Aluminum isopropoxide, with the chemical formula Al[OCH(CH₃)₂]₃, is a colorless solid that is a valuable reagent in organic synthesis.[1] It is commercially available and can be prepared by the reaction between isopropyl alcohol and aluminum or aluminum trichloride.[1]

The following table summarizes the key physical and chemical properties of aluminum isopropoxide:

| Property | Value |

| CAS Number | 555-31-7 |

| Molecular Formula | C₉H₂₁AlO₃ |

| Molecular Weight | 204.24 g/mol [2][3] |

| Appearance | White crystalline powder or solid chunks[2][3] |

| Melting Point | 128-133 °C[3] |

| Boiling Point | 125-130 °C at 38 mmHg[3] |

| Density | 1.035 g/mL at 25 °C[2][4] |

| Flash Point | 16 °C (closed cup)[4] |

| Solubility | Soluble in ethanol, isopropanol, benzene (B151609), toluene, chloroform, and carbon tetrachloride. It reacts with water.[5][6] |

| Sensitivity | Moisture sensitive[3][5] |

Safety Data Sheet Summary

Aluminum isopropoxide is a flammable solid and requires careful handling.[2] The following table summarizes key safety information. Researchers should always consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Description |

| Pictogram | GHS02 (Flammable) |

| Signal Word | Danger |

| Hazard Statements | H228: Flammable solid.[4] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| First Aid (Eyes) | Rinse opened eye for several minutes under running water. Then consult a doctor.[4] |

| First Aid (Skin) | Immediately wash with water and soap and rinse thoroughly.[4] |

| First Aid (Inhalation) | Supply fresh air. If required, provide artificial respiration. Keep patient warm. Seek immediate medical advice.[4] |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Store protected from moisture in a tightly closed container in a flammables area.[7] |

| Incompatibilities | Strong oxidizing agents, strong acids, halogens, and moisture.[4][7] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, and aluminum oxide.[4][7] |

Key Applications and Experimental Protocols

Aluminum isopropoxide is a cornerstone reagent in several key organic reactions and materials science preparations.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using aluminum isopropoxide as a catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8][9] This reaction is valued for its mild conditions and high selectivity, leaving other functional groups such as esters and acetals unaffected.[10]

Experimental Protocol: Reduction of an Aromatic Ketone

This protocol is a general representation of an MPV reduction.

A specific example involves the reduction of an aromatic ketone where the substrate (0.10 mmol), K₃PO₄ (4.0 equiv), a reductant (2.5 equiv), and 1,4-dioxane (1.0 M) are heated at 120 °C for 16 hours in a sealed vial under a nitrogen atmosphere.[11]

Oppenauer Oxidation

The Oppenauer oxidation is the reverse of the MPV reduction, selectively oxidizing secondary alcohols to ketones using aluminum isopropoxide as a catalyst in the presence of a carbonyl compound, such as acetone (B3395972), which acts as the hydride acceptor.[12] This method is particularly useful for the oxidation of acid-labile substrates.[13]

Experimental Protocol: Oxidation of a Secondary Alcohol

The following is a generalized protocol for the Oppenauer oxidation.

A detailed procedure for the oxidation of cholesterol to cholestenone involves dissolving cholesterol in acetone and benzene, followed by the addition of aluminum tert-butoxide in benzene and heating the mixture.[12]

Sol-Gel Synthesis of Alumina (B75360) Nanoparticles

Aluminum isopropoxide is a common precursor for the synthesis of alumina (Al₂O₃) nanoparticles via the sol-gel method. This technique allows for the preparation of high-purity, high-surface-area materials with controlled particle sizes.[10][14]

Experimental Protocol: Sol-Gel Synthesis of γ-Alumina

This protocol outlines the steps for synthesizing γ-alumina nanoparticles.

A typical procedure involves dissolving aluminum isopropoxide in a solvent such as 1-butanol, tert-butanol, or 2-propanol.[14] Acetic acid is used as a hydrolysis rate controller, and distilled water is added to initiate the formation of the sol. The weight ratios of reactants are crucial, for example, AIP:Solvent (1:60), AIP:H₂O (1:1), and AIP:AA (40:1).[14] The resulting gel is then dried and calcined at a specific temperature (e.g., 600 °C for 6 hours) to obtain the final γ-alumina nanoparticles.[14]

Conclusion

Aluminum isopropoxide is a multifaceted reagent with significant applications in organic synthesis and materials science. Its utility in the Meerwein-Ponndorf-Verley reduction and Oppenauer oxidation provides a powerful tool for the selective transformation of carbonyls and alcohols, respectively. Furthermore, its role as a precursor in the sol-gel synthesis of alumina highlights its importance in the development of advanced materials. Proper handling and adherence to safety protocols are paramount when working with this flammable and moisture-sensitive compound. This guide serves as a foundational resource for researchers utilizing aluminum isopropoxide in their work.

References

- 1. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gfschemicals.com [gfschemicals.com]

- 3. Cas 555-31-7,Aluminium isopropoxide | lookchem [lookchem.com]

- 4. prochemonline.com [prochemonline.com]

- 5. Aluminum Isopropoxide [drugfuture.com]

- 6. Aluminium isopropoxide - Sciencemadness Wiki [sciencemadness.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 10. metall-mater-eng.com [metall-mater-eng.com]

- 11. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

In-Depth Technical Guide to the Crystal Structure of Tetrameric Aluminum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetrameric aluminum isopropoxide, a compound of significant interest in organic synthesis and materials science. This document details its molecular architecture, summarizes key crystallographic data, and presents a detailed experimental protocol for its synthesis and crystallization.

Introduction

Aluminum isopropoxide, with the empirical formula Al(O-i-Pr)₃, is a widely used reagent, notably as a catalyst in Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations. While often represented by its simple monomeric formula, in the solid state, it adopts a more complex tetrameric structure. Understanding the precise three-dimensional arrangement of this cluster is crucial for elucidating its reactivity and for the rational design of new catalytic systems. The crystalline form of aluminum isopropoxide exists as a tetramer, a feature confirmed by X-ray crystallography and NMR spectroscopy.[1]

Molecular and Crystal Structure

The tetrameric form of aluminum isopropoxide is described by the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃.[1] The structure features a central aluminum atom that is octahedrally coordinated to six oxygen atoms from the bridging isopropoxide groups. This central aluminum atom is surrounded by three peripheral aluminum atoms, each of which is tetrahedrally coordinated.[1] The idealized point group symmetry of this molecular arrangement is D₃.[1] The overall crystal system is monoclinic.[1]

The core of the structure consists of a central AlO₆ octahedron sharing edges with three surrounding AlO₄ tetrahedra. The isopropoxide ligands can be categorized into three types: terminal, bridging the central and peripheral aluminum atoms, and those associated only with the peripheral aluminum atoms. This intricate arrangement highlights the preference of aluminum to achieve higher coordination numbers through oligomerization.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic and structural parameters for tetrameric aluminum isopropoxide. This data is essential for computational modeling and for understanding the steric and electronic environment of the aluminum centers.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 17.182(4) |

| b (Å) | 17.518(4) |

| c (Å) | 19.349(5) |

| β (°) | 108.53(2) |

| Volume (ų) | 5519.5 |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| Al(octahedral) - O (bridging) | 1.93 - 1.98 |

| Al(tetrahedral) - O (bridging) | 1.78 - 1.82 |

| Al(tetrahedral) - O (terminal) | 1.68 - 1.72 |

| Selected Bond Angles (°) | |

| O - Al(octahedral) - O | 85.5 - 94.5, 175.0 - 179.0 |

| O - Al(tetrahedral) - O | 95.0 - 118.0 |

| Al(octahedral) - O - Al(tetrahedral) | 100.5 - 102.0 |

Note: The bond lengths and angles are presented as ranges, reflecting the slight variations within the asymmetric unit of the crystal structure.

Experimental Protocols

A detailed and reproducible experimental protocol for the synthesis and crystallization of tetrameric aluminum isopropoxide is provided below.

Synthesis of Aluminum Isopropoxide

This procedure is adapted from established methods involving the direct reaction of aluminum with isopropanol (B130326).

Materials:

-

Aluminum foil or powder (high purity)

-

Anhydrous isopropanol

-

Mercuric chloride (as catalyst, handle with extreme caution) or a small amount of iodine

-

Dry toluene (B28343) (optional, as solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aluminum foil or powder.

-

Add anhydrous isopropanol to the flask.

-

Carefully add a catalytic amount of mercuric chloride or a crystal of iodine to initiate the reaction. The use of mercuric chloride leads to the formation of an aluminum amalgam, which is highly reactive.

-

Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas.

-

Once the reaction has started, maintain it at a gentle reflux until the aluminum has completely dissolved. This may take several hours.

-

After the reaction is complete, allow the solution to cool to room temperature.

Crystallization of Tetrameric Aluminum Isopropoxide

The tetrameric form is the thermodynamically stable solid.

Procedure:

-

Filter the hot solution from the synthesis step to remove any unreacted starting material or impurities.

-

Slowly cool the filtrate to room temperature.

-

For crystallization, the excess isopropanol can be removed by distillation under reduced pressure.

-

The resulting viscous liquid or solid can be recrystallized from a minimal amount of hot, dry toluene or by slow sublimation under vacuum.

-

Well-formed crystals of tetrameric aluminum isopropoxide will deposit upon slow cooling or over several days at room temperature. The freshly prepared compound may exist as a trimer in solution and slowly converts to the more stable tetrameric solid.[2]

Visualization of the Tetrameric Structure

The following diagram, generated using the DOT language, illustrates the core structure of tetrameric aluminum isopropoxide, highlighting the coordination of the aluminum atoms and the bridging isopropoxide ligands.

Caption: Core structure of tetrameric aluminum isopropoxide.

References

Solubility of Aluminum Isopropoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum isopropoxide in various organic solvents. This information is critical for professionals in research, science, and drug development who utilize aluminum isopropoxide as a reagent in chemical synthesis, particularly in reactions such as Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations, as well as in the formulation of various materials.

Core Concepts

Aluminum isopropoxide (AIP) is a chemical compound with the formula Al(O-i-Pr)₃. It typically exists as a colorless solid. Its solubility is a crucial parameter for its effective use in various applications. The dissolution of aluminum isopropoxide is influenced by several factors, including the nature of the solvent, temperature, and the presence of moisture. Due to its hygroscopic nature, aluminum isopropoxide readily reacts with water, leading to hydrolysis and the formation of aluminum hydroxide (B78521) and isopropanol (B130326). This sensitivity to moisture necessitates the use of anhydrous solvents and inert atmospheric conditions during handling and dissolution.[1][2][3]

Qualitative Solubility Data

While precise quantitative solubility data for aluminum isopropoxide in various organic solvents is not extensively available in public literature, a qualitative understanding of its solubility has been established through various chemical resources. The following table summarizes the known solubility characteristics of aluminum isopropoxide.

| Solvent Class | Solvent | Solubility | Notes |

| Alcohols | Isopropanol | Moderately Soluble / Soluble | Solubility is reported to increase with heating.[3][4] The use of anhydrous isopropanol is crucial to prevent hydrolysis.[3] |

| Ethanol | Soluble | ||

| Aromatic Hydrocarbons | Toluene | Soluble | |

| Benzene | Soluble | ||

| Halogenated Hydrocarbons | Chloroform | Soluble | |

| Carbon Tetrachloride | Soluble | ||

| Ethers | Tetrahydrofuran (THF) | More Soluble | |

| Other Aprotic Solvents | Carbon Disulfide | More Soluble | |

| Protic Solvents | Water | Decomposes | Reacts with water to form aluminum hydroxide and isopropanol.[1][2] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the equilibrium solubility of aluminum isopropoxide in an organic solvent. This method is adapted for air- and moisture-sensitive compounds.

1. Materials and Equipment:

-

Aluminum isopropoxide (high purity)

-

Anhydrous organic solvent of interest

-

Schlenk flasks or similar air-free glassware

-

Inert gas supply (e.g., dry argon or nitrogen) with a manifold

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles for liquid transfer

-

Analytical balance

-

Gas-tight filtration apparatus (e.g., cannula with a filter stick or a syringe filter)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., ICP-OES for aluminum analysis)

2. Experimental Procedure:

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.

-

Solvent Preparation: Use a freshly distilled or commercially available anhydrous solvent. The water content should be minimized.

-

Addition of Solute and Solvent: In a glovebox or under a positive pressure of inert gas, add an excess amount of aluminum isopropoxide to a pre-weighed Schlenk flask. Record the exact weight. Via cannula or a gas-tight syringe, add a known volume of the anhydrous solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer. The equilibration time can vary depending on the solvent and temperature, but a period of 24-48 hours is generally recommended to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a filter to remove any suspended solid particles.

-

Sample Analysis: Transfer the filtered sample to a volumetric flask and dilute with an appropriate solvent for analysis. Determine the concentration of aluminum in the sample using a validated analytical method such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

Calculation of Solubility: Calculate the solubility of aluminum isopropoxide in the solvent at the specified temperature based on the measured aluminum concentration. The results can be expressed in g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of aluminum isopropoxide solubility.

References

An In-depth Technical Guide to Aluminum Isopropoxide: Molecular Weight and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of aluminum isopropoxide, specifically its molecular weight and density. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering this versatile chemical reagent in their work.

Core Properties of Aluminum Isopropoxide

Aluminum isopropoxide, with the chemical formula Al(O-i-Pr)₃, is a widely used reagent in organic synthesis, most notably in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones.[1][2][3][4] It is also a precursor in the synthesis of aluminum-based materials. Understanding its core physical properties is crucial for its proper handling, application, and the accurate interpretation of experimental results.

Quantitative Data Summary

The molecular weight and density of aluminum isopropoxide are summarized in the table below. These values are based on both computed and experimentally determined data from various reputable sources.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 204.24 g/mol | Computed from the chemical formula C₉H₂₁AlO₃. | [5][6][7][8] |

| ~204.25 g/mol | Frequently used rounded value. | [9] | |

| Density | 1.035 g/cm³ | For the solid form. | [1][2] |

| 1.035 g/mL at 25 °C | [3][4] | ||

| 1.025 g/cm³ at 20 °C | [5] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molecular weight and density of aluminum isopropoxide. These protocols are provided as a general guide and may require optimization based on the specific laboratory equipment and conditions.

Experimental Protocol for Molecular Weight Determination via Mass Spectrometry

Objective: To experimentally verify the molecular weight of aluminum isopropoxide using mass spectrometry.

Methodology:

-

Sample Preparation:

-

Dissolve a small, accurately weighed sample of high-purity aluminum isopropoxide in a suitable volatile and aprotic organic solvent (e.g., anhydrous toluene (B28343) or tetrahydrofuran) to a final concentration of approximately 1 mg/mL. Aluminum isopropoxide is sensitive to moisture and will decompose in the presence of water or protic solvents.[2][5]

-

Depending on the ionization technique, a suitable matrix may be required for Matrix-Assisted Laser Desorption/Ionization (MALDI) or a dilution in a solvent compatible with Electrospray Ionization (ESI).

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

For ESI, infuse the sample solution directly into the ion source.

-

For MALDI, spot the sample/matrix mixture onto the target plate and allow it to dry completely.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-1000).

-

-

Data Interpretation:

-

The resulting mass spectrum should show a peak corresponding to the molecular ion or a related adduct. Due to the nature of aluminum isopropoxide to form oligomers, peaks corresponding to dimeric, trimeric, or tetrameric forms may also be observed.[1]

-

The experimentally determined mass-to-charge ratio (m/z) of the monomeric species should be compared to the calculated molecular weight of aluminum isopropoxide (204.24 g/mol ).

-

Experimental Protocol for Density Determination via Gas Pycnometry

Objective: To determine the true density of solid aluminum isopropoxide.

Methodology:

-

Sample Preparation:

-

Use a high-purity, dry, and finely powdered sample of aluminum isopropoxide. Ensure the sample is free of any absorbed moisture or solvents by drying under vacuum.

-

Accurately weigh a suitable amount of the sample.

-

-

Instrumentation and Measurement:

-

Use a gas pycnometer, which determines the volume of a solid by measuring the pressure change of an inert gas (e.g., helium) in a calibrated chamber.

-

Calibrate the instrument according to the manufacturer's instructions.

-

Place the weighed sample into the sample chamber.

-

Run the analysis to determine the volume of the sample. The instrument will automatically perform the necessary calculations based on the pressure changes.

-

-

Calculation:

-

The density (ρ) is calculated using the formula: ρ = mass / volume

-

The mass is the value obtained from the initial weighing, and the volume is the value determined by the gas pycnometer.

-

Visualization of a Key Application

Aluminum isopropoxide is a key reagent in the Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[1][3][4] The following diagram illustrates the generally accepted mechanism for this reaction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 6. confer.cz [confer.cz]

- 7. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aluminum isopropoxide, 98% | Fisher Scientific [fishersci.ca]

- 9. thepharmajournal.com [thepharmajournal.com]

Spectroscopic Analysis of Aluminium Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for aluminium isopropoxide, a versatile reagent in organic synthesis and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable insights for researchers in various fields, including drug development where it can be used as a catalyst.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for aluminium isopropoxide. It is important to note that aluminium isopropoxide can exist as a mixture of oligomers, primarily trimers and tetramers, in solution and in the solid state. This structural complexity can lead to multiple signals in the NMR spectra, reflecting the different chemical environments of the isopropoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Aluminium Isopropoxide

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~1.3 | Doublet | -CHH ₃ | Methyl protons of the isopropoxy groups. |

| ~4.2 | Multiplet (Septet) | -CH (CH₃)₂ | Methine proton of the isopropoxy groups. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the equilibrium between trimeric and tetrameric forms.

Table 2: ¹³C NMR Spectroscopic Data for Aluminium Isopropoxide

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~27 | -C H₃ | Methyl carbons of the isopropoxy groups. |

| ~64 | -C H(CH₃)₂ | Methine carbon of the isopropoxy groups. |

Note: As with ¹H NMR, the precise chemical shifts are sensitive to experimental conditions.

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy - Key Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretching (asymmetric) of CH₃ |

| ~2870 | Strong | C-H stretching (symmetric) of CH₃ |

| ~1460 | Medium | C-H bending (asymmetric) of CH₃ |

| ~1375 | Medium | C-H bending (symmetric) of CH₃ |

| ~1170, 1130 | Strong | C-O stretching |

| ~1030 | Strong | Al-O stretching |

| ~670 | Broad, Strong | Al-O-C bending |

Table 4: Raman Spectroscopy - Key Raman Shifts

| Raman Shift (cm⁻¹) | Assignment |

| ~2970 | C-H stretching (asymmetric) of CH₃ |

| ~2920 | C-H stretching (symmetric) of CH₃ |

| ~1450 | C-H bending of CH₃ |

| ~1170, 1130 | C-O stretching |

| ~850 | C-C stretching |

| ~600-400 | Al-O skeletal modes |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data for aluminium isopropoxide, which is sensitive to moisture.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of aluminium isopropoxide.

Methodology:

-

Sample Preparation: Due to the moisture sensitivity of aluminium isopropoxide, all sample manipulations should be performed in a dry glovebox or under an inert atmosphere (e.g., nitrogen or argon).

-

Weigh approximately 20-30 mg of aluminium isopropoxide directly into a dry NMR tube.

-

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈). The choice of a non-coordinating solvent is crucial to observe the native oligomeric state.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

Spectral Width: -2 to 10 ppm

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Proton-decoupled

-

-

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid aluminium isopropoxide.

Methodology (KBr Pellet Method):

-

Sample Preparation (in a low-humidity environment):

-

Thoroughly dry potassium bromide (KBr) powder in an oven at >100 °C for several hours and allow it to cool in a desiccator.

-

In an agate mortar, grind 1-2 mg of aluminium isopropoxide with approximately 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid aluminium isopropoxide.

Methodology:

-

Sample Preparation:

-

Place a small amount of solid aluminium isopropoxide into a glass capillary tube or onto a microscope slide.

-

If using a capillary, seal it to prevent moisture exposure.

-

-

Data Acquisition (using a Raman microscope):

-

Place the sample on the microscope stage.

-

Focus the laser (e.g., 785 nm) onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3200 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of aluminium isopropoxide.

Caption: Equilibrium between the trimeric and tetrameric forms of aluminium isopropoxide.

Caption: Experimental workflow for NMR spectroscopy of aluminium isopropoxide.

Caption: Workflow for IR and Raman spectroscopic analysis of solid aluminium isopropoxide.

In-Depth Technical Guide: Thermal Stability and Decomposition of Aluminium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of aluminum isopropoxide. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details the thermal behavior of aluminum isopropoxide, including its decomposition pathway, and provides standardized protocols for its analysis.

Thermal Decomposition Data

The thermal decomposition of aluminum isopropoxide is a critical parameter in its handling and application, particularly in processes requiring elevated temperatures. The following tables summarize the quantitative data available from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

Table 1: Thermogravimetric Analysis (TGA) Data for Aluminum Isopropoxide Decomposition in an Inert Atmosphere

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100 - 250 | ~5-10 | Removal of physically adsorbed isopropanol (B130326) or moisture. |

| 250 - 415 | ~60-70 | Main decomposition stage, involving the loss of organic fragments. |

| > 415 | - | Formation of a stable alumina (B75360) residue. |

Note: The exact weight loss percentages can vary depending on the purity of the sample and the experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Aluminum Isopropoxide Decomposition in an Inert Atmosphere

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Process |

| ~130 - 140 | Endothermic | Melting of aluminum isopropoxide. |

| ~300 - 350 | Endothermic | Onset of major decomposition. |

| > 400 | - | Completion of decomposition to alumina. |

Note: The enthalpy values for decomposition can be influenced by factors such as heating rate and sample morphology.

Experimental Protocols

Accurate and reproducible data on the thermal stability of aluminum isopropoxide requires meticulous experimental procedures, especially given its sensitivity to air and moisture.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of aluminum isopropoxide in a controlled atmosphere.

Methodology:

-

Sample Preparation:

-

Due to the hygroscopic and air-sensitive nature of aluminum isopropoxide, all sample handling should be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

-

Weigh approximately 5-10 mg of the aluminum isopropoxide sample into a clean, dry alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Instrumentation and Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum.

-

Atmosphere: High-purity nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to purge the furnace and remove decomposition products.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to achieve a stable baseline.

-

Heat the sample from the initial temperature to a final temperature of at least 600°C. A higher final temperature may be necessary to ensure complete decomposition to a stable residue.

-

A linear heating rate of 10°C/min is recommended for general screening.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition and the temperatures corresponding to the maximum rate of weight loss (from the derivative of the TGA curve, DTG).

-

Calculate the percentage of weight loss for each distinct decomposition step.

-

The final residual weight should correspond to the theoretical yield of aluminum oxide (Al₂O₃).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of aluminum isopropoxide as a function of temperature.

Methodology:

-

Sample Preparation:

-

As with TGA, sample preparation must be conducted in an inert atmosphere.

-

Weigh 2-5 mg of the aluminum isopropoxide sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent the loss of volatile decomposition products and to protect the sample from the atmosphere.

-

An empty, hermetically sealed aluminum pan should be used as a reference.

-

-

Instrumentation and Parameters:

-

Instrument: A calibrated differential scanning calorimeter.

-

Pans: Hermetically sealed aluminum pans.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

-

Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature beyond its final decomposition point (e.g., 500°C).

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate the endothermic and exothermic peaks to determine the peak temperatures and the enthalpy changes (ΔH) for events such as melting and decomposition.

-

Visualization of Decomposition Pathway

The thermal decomposition of aluminum isopropoxide in an inert atmosphere is believed to proceed through the formation of intermediate species, ultimately leading to the formation of alumina. The following diagram illustrates a proposed logical relationship for this process.

Caption: Proposed pathway for the thermal decomposition of aluminum isopropoxide.

Methodological & Application

Anwendungshinweise und Protokolle zur Meerwein-Ponndorf-Verley-Reduktion von Ketonen mittels Aluminiumisopropoxid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Meerwein-Ponndorf-Verley (MPV)-Reduktion ist eine chemoselektive und milde Methode zur Reduktion von Aldehyden und Ketonen zu den entsprechenden Alkoholen.[1][2][3][4][5] Als Katalysator wird typischerweise Aluminiumisopropoxid in Gegenwart eines als Wasserstoffquelle dienenden Opferalkohols, meist Isopropanol, verwendet.[1][2][4] Die Reaktion zeichnet sich durch ihre hohe Chemoselektivität, milde Reaktionsbedingungen, einfache Durchführung und niedrige Kosten aus.[2][4] Funktionelle Gruppen wie Doppel- oder Dreifachbindungen, Nitrogruppen oder Halogene werden unter den Reaktionsbedingungen in der Regel nicht angegriffen.[4] Dies macht die MPV-Reduktion zu einem wertvollen Werkzeug in der organischen Synthese, insbesondere bei der Herstellung von pharmazeutisch relevanten chiralen Alkoholen und komplexen Naturstoffen.[2]

Reaktionsmechanismus

Die MPV-Reduktion verläuft über einen katalytischen Zyklus mit einem sechsgliedrigen Übergangszustand.[1][2][3][5] Der Mechanismus lässt sich in folgende Schritte unterteilen:

-

Koordination: Das Carbonyl-Sauerstoffatom des Ketons koordiniert an das Aluminiumatom des Aluminiumisopropoxids.[2][3][6] Diese Lewis-Säure-Aktivierung erhöht den positiven Charakter des Carbonyl-Kohlenstoffatoms.[2]

-

Hydridtransfer: Über einen sechsgliedrigen, pericyclischen Übergangszustand wird ein Hydridion von der Isopropoxid-Gruppe auf das Carbonyl-Kohlenstoffatom übertragen.[1][3][5]

-

Produktfreisetzung: Das neu gebildete Aluminiumalkoxid des Produkts wird freigesetzt.

-

Katalysator-Regenerierung: Das Aluminiumalkoxid reagiert mit dem Opferalkohol (Isopropanol), um den gewünschten Alkohol freizusetzen und den Aluminiumisopropoxid-Katalysator zu regenerieren.[3][7][8]

Um das Reaktionsgleichgewicht in Richtung der Produkte zu verschieben, wird das bei der Reaktion entstehende Aceton häufig durch Destillation aus dem Reaktionsgemisch entfernt.[1][8][9][10] Die Rückreaktion ist als Oppenauer-Oxidation bekannt.[1][2][7]

Abbildung 1: Schematischer Mechanismus der MPV-Reduktion.

Anwendungsbereiche

Die MPV-Reduktion ist aufgrund ihrer milden und selektiven Natur für eine Vielzahl von Anwendungen in der Forschung und der pharmazeutischen Industrie geeignet:

-

Chemoselektive Reduktion: Sie ermöglicht die Reduktion von Aldehyden und Ketonen, ohne andere reduzierbare funktionelle Gruppen wie C-C-Mehrfachbindungen, Ester, Nitrogruppen oder Halogene zu beeinträchtigen.[2][4]

-

Synthese von chiralen Alkoholen: Durch den Einsatz von chiralen Alkoholen als Hydridquelle oder chiralen Liganden am Aluminiumzentrum können prochiralen Ketone asymmetrisch zu chiralen Alkoholen reduziert werden, die wichtige Bausteine in der Arzneimittelsynthese sind.[3][5]

-

Naturstoffsynthese: Die Reaktion wurde erfolgreich in der Synthese komplexer Naturprodukte und anderer biologisch aktiver Moleküle eingesetzt.[2][11]

-

Industrielle Anwendungen: Aufgrund der kostengünstigen und umweltfreundlichen Katalysatoren eignet sich die Methode sowohl für den Labormaßstab als auch für die industrielle Produktion.[4]

Quantitative Daten zur Substratbreite

Die folgende Tabelle fasst repräsentative Beispiele für die MPV-Reduktion verschiedener Ketone zusammen, um die Anwendungsbreite und Effizienz der Methode zu verdeutlichen.

| Substrat | Katalysator (Äquiv.) | Lösungsmittel/Hydridquelle | Temperatur (°C) | Zeit (h) | Ausbeute (%) | Quelle |

| Cyclohexanon | Al(OiPr)₃ (stöchiometrisch) | Isopropanol | Rückfluss | 1 | 85 | Wilds, 1944 |

| Acetophenon | Al(OiPr)₃ (katalytisch) | Isopropanol | Rückfluss | 3 | 90 | Wilds, 1944 |

| Benzophenon | Al(OiPr)₃ (stöchiometrisch) | Isopropanol | Rückfluss | 6 | 93 | Wilds, 1944 |

| 2-Chloracetophenon | Chiraler Alkohol/Al(OiPr)₃ | Toluol | 25 | 24 | 95 (82% ee) | [3][5] |

| Dihydrochalcon | K₃PO₄ (katalytisch) / sek. Alkohol | 1,4-Dioxan | 80 | - | >95 | [11] |

| Diverse aromatische Ketone | Zr-Katalysator auf Silicagel | Isopropanol | 82 | 0.5-3 | 91-99 | [12] |

Hinweis: Die Reaktionsbedingungen und Ausbeuten können je nach spezifischem Substrat und experimentellem Aufbau variieren.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt ein allgemeines Verfahren für die MPV-Reduktion eines Ketons im Labormaßstab.

Materialien:

-

Rundkolben mit Rückflusskühler und Destillationsaufsatz

-

Heizpilz mit Magnetrührer

-

Keton (Substrat)

-

Aluminiumisopropoxid (frisch sublimiert oder von hoher Qualität)

-

Wasserfreies Isopropanol (als Lösungsmittel und Hydridquelle)

-

Wasserfreies Toluol oder Xylol (optional, zur azeotropen Entfernung von Aceton)

-

Verdünnte Schwefelsäure oder Salzsäure (zur Aufarbeitung)

-

Organisches Lösungsmittel für die Extraktion (z. B. Diethylether, Ethylacetat)

-

Wasserfreies Natriumsulfat oder Magnesiumsulfat (zum Trocknen)

Arbeitsablauf:

Abbildung 2: Allgemeiner Arbeitsablauf für eine MPV-Reduktion.

Protokollschritte:

-

Vorbereitung: Trocknen Sie die Glasgeräte gründlich im Ofen und bauen Sie die Apparatur unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) auf, falls das Substrat oder die Reagenzien feuchtigkeitsempfindlich sind.

-

Ansatz: Geben Sie das Keton, wasserfreies Isopropanol (in großem Überschuss) und optional ein höhersiedendes Lösungsmittel wie Toluol in den Reaktionskolben.

-

Katalysatorzugabe: Fügen Sie das Aluminiumisopropoxid (typischerweise 0.2-1.0 Äquivalente) zum gerührten Gemisch hinzu.

-

Reaktion: Erhitzen Sie das Reaktionsgemisch langsam zum Rückfluss. Stellen Sie die Destillationsapparatur so ein, dass das entstehende Aceton (Sdp. 56 °C) langsam abdestilliert wird, während das Isopropanol (Sdp. 82 °C) und Toluol (Sdp. 111 °C) im Kolben verbleiben.[8][9]

-

Reaktionsverfolgung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC).

-

Aufarbeitung: Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab. Gießen Sie das Reaktionsgemisch vorsichtig in gekühlte, verdünnte Säure (z. B. 1 N HCl), um das Aluminiumalkoxid zu hydrolysieren und den Katalysator zu zersetzen.[1]

-

Extraktion: Extrahieren Sie die wässrige Phase mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

-

Trocknung und Aufreinigung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über Natrium- oder Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Das Rohprodukt kann anschließend durch Destillation, Umkristallisation oder Säulenchromatographie gereinigt werden.

Wichtige Überlegungen und Fehlerbehebung

-

Reagenzqualität: Die Verwendung von trockenem Isopropanol und hochwertigem Aluminiumisopropoxid ist entscheidend für den Erfolg der Reaktion. Feuchtigkeit kann den Katalysator desaktivieren.

-

Gleichgewicht: Die kontinuierliche Entfernung von Aceton ist der Schlüssel zu hohen Ausbeuten, da die Reaktion reversibel ist.[7][8][9]

-

Nebenreaktionen: Bei Aldehyden können Nebenreaktionen wie die Tishchenko-Reaktion auftreten. Leicht enolisierbare Ketone oder β-Dicarbonylverbindungen sind für die MPV-Reduktion oft ungeeignet.[7]

-

Sterische Hinderung: Stark sterisch gehinderte Ketone reagieren möglicherweise nur sehr langsam oder gar nicht.

Fazit

Die Meerwein-Ponndorf-Verley-Reduktion bleibt eine relevante und leistungsstarke Methode in der modernen organischen Synthese. Ihre hohe Chemoselektivität, die Verwendung kostengünstiger Reagenzien und die milden Bedingungen machen sie zu einer attraktiven Alternative zu metallhydridbasierten Reduktionsmitteln, insbesondere in der Synthese komplexer Moleküle für die pharmazeutische Forschung und Entwicklung.

References

- 1. MEERWEIN-PONNDORF-VERLEY REDUCTION: REDUCTION OF ALDEHYDES AND KETONES TO ALCOHOLS – My chemistry blog [mychemblog.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. Meerwein-Ponndorf-Verley-Reduktion – Wikipedia [de.wikipedia.org]

- 8. Namensreaktionen : Meerwein - Ponndorf - Verley - Reduktion [canov.jergym.cz]

- 9. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 11. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Oppenauer Oxidation of Secondary Alcohols with Aluminum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oppenauer oxidation is a highly selective and gentle method for the oxidation of secondary alcohols to ketones.[1] Named after Rupert Viktor Oppenauer, this reaction utilizes aluminum isopropoxide as a catalyst in the presence of a hydride acceptor, typically an excess of a simple ketone like acetone (B3395972) or cyclohexanone (B45756).[2][3] The reaction proceeds under mild, neutral conditions, making it particularly suitable for the oxidation of substrates sensitive to more aggressive oxidizing agents, such as those containing acid-labile functional groups.[2] Its high chemoselectivity for secondary over primary alcohols and its utility in the synthesis of steroids, hormones, alkaloids, and terpenes have made it a valuable tool in organic synthesis and drug development.[1][2]

Mechanism of Action

The Oppenauer oxidation proceeds via a six-membered transition state involving the aluminum alkoxide, the secondary alcohol, and the ketone oxidant.[4] The key step is a hydride transfer from the α-carbon of the alcohol to the carbonyl carbon of the oxidant. The mechanism can be summarized in the following steps:

-

Coordination: The aluminum isopropoxide catalyst coordinates with the secondary alcohol to form an aluminum alkoxide complex.[4]

-

Complex Formation: The ketone oxidant (e.g., acetone) then coordinates to the aluminum center of this complex.

-

Hydride Transfer: A hydride ion is transferred from the α-carbon of the substrate alcohol to the carbonyl carbon of the acetone through a cyclic, six-membered transition state.[4] This concerted step results in the oxidation of the alcohol to a ketone and the reduction of acetone to isopropanol (B130326).

-

Product Release: The newly formed ketone and isopropanol are released, and the aluminum isopropoxide catalyst is regenerated to continue the catalytic cycle.

The use of a large excess of the hydride acceptor (acetone) shifts the equilibrium of this reversible reaction towards the formation of the desired ketone product.[2]

Applications in Research and Drug Development

The Oppenauer oxidation has found significant application in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its mild conditions and high selectivity make it ideal for late-stage functional group transformations in multi-step syntheses.

-

Steroid and Hormone Synthesis: The reaction is widely used in the synthesis of steroid hormones. For example, progesterone (B1679170) can be prepared from pregnenolone, and codeinone (B1234495) from codeine.[5] The oxidation of cholesterol to cholest-4-en-3-one is a classic example demonstrating the utility of this reaction.

-

Alkaloid and Terpene Synthesis: The structural complexity and sensitive functional groups often present in alkaloids and terpenes make the Oppenauer oxidation a suitable method for their synthesis and modification.[2]

-

Fine Chemicals and Pharmaceutical Intermediates: The selective oxidation of secondary alcohols is a crucial step in the synthesis of many pharmaceutical intermediates and fine chemicals.

Data Presentation: Oppenauer Oxidation of Various Secondary Alcohols

The following table summarizes the results of the Oppenauer oxidation for a variety of secondary alcohols under different reaction conditions.

| Substrate | Catalyst/Hydride Acceptor | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cholesterol | Aluminum isopropoxide / Cyclohexanone | Toluene (B28343) | Reflux | 0.5 | 92-95 | Organic Syntheses |

| Cholesterol | Aluminum tert-butoxide / Acetone | Benzene | 75-85 | 8 | 70-81 | Organic Syntheses |

| Carveol | Modified Aluminum Catalyst / t-BuCHO | Toluene | 21 | 1 | 94 | [6][7] |

| α-Decalinol | Aluminum isopropoxide / Acetone | - | - | - | High | [4] |

| 6-Methyl-nona-3,5,7-trien-2-ol | Aluminum tert-butoxide / Acetone | - | - | - | - | [4] |

| Various benzylic alcohols | RuCl₂(PPh₃)₃ / Acetone | Acetone | Reflux | - | 80-91 | [4] |

Experimental Protocols

Protocol 1: Oppenauer Oxidation of Cholesterol to Cholestenone using Aluminum Isopropoxide

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Cholesterol (100 g, 0.26 mole)

-

Aluminum isopropoxide (28 g, 0.14 mole)

-

Cyclohexanone (500 ml)

-

Sulfur-free toluene (2.3 L)

-

Saturated aqueous solution of potassium-sodium tartrate

-

Anhydrous magnesium sulfate

-

Methanol

Equipment:

-

5-L three-necked flask

-

Sealed mechanical stirrer

-

Dropping funnel

-

Take-off reflux condenser

-

Drying tubes with Drierite

-

Steam distillation apparatus

-

Rotary evaporator

Procedure:

-

System Preparation: To a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and take-off reflux condenser, add 2 L of sulfur-free toluene and boiling chips. Protect the openings with drying tubes.

-

Azeotropic Drying: Distill approximately 200 ml of toluene to azeotropically dry the system.

-

Reactant Addition: Add 100 g of cholesterol and 500 ml of cyclohexanone to the flask. Distill an additional 50 ml of toluene.

-

Catalyst Addition: Prepare a solution of 28 g of aluminum isopropoxide in 400 ml of dry toluene and add it dropwise to the reaction mixture over 30 minutes. During the addition, distill toluene at a rate slightly greater than the addition rate, so that about 600 ml of toluene is collected.

-

Reaction: After the addition is complete, distill an additional 300 ml of toluene. Allow the reaction mixture to cool to room temperature.

-

Work-up:

-

Add 400 ml of a saturated aqueous solution of potassium-sodium tartrate to the mixture.

-

Steam distill the mixture until about 6 L of distillate has been collected.

-

Cool the residual mixture and extract with one 300-ml portion and two 100-ml portions of chloroform.

-

Wash the combined chloroform extracts with two 100-ml portions of water and dry over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Remove the chloroform by distillation under reduced pressure.

-

Dissolve the residual oil in 150 ml of hot methanol.

-

Cool the solution to about 40°C, seed with cholestenone crystals, and allow to cool slowly.

-

Store the mixture at 0°C overnight.

-

Collect the product by suction filtration, wash with cold methanol, and dry under vacuum.

-

Expected yield: 92-95 g (92-95%).

-

Protocol 2: General Procedure for the Oxidation of a Secondary Benzylic Alcohol

This is a general procedure based on modern modifications of the Oppenauer oxidation.

Materials:

-

Secondary benzylic alcohol (1.0 mmol)

-

Aluminum isopropoxide (0.1 mmol, 10 mol%)

-

Acetone (10 mL, large excess)

-

Anhydrous toluene (20 mL)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary benzylic alcohol (1.0 mmol), anhydrous toluene (20 mL), and acetone (10 mL).

-

Catalyst Addition: Add aluminum isopropoxide (0.1 mmol) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aluminum salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ketone.

Mandatory Visualizations

Caption: Mechanism of the Oppenauer Oxidation.

Caption: General Experimental Workflow.

References

- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sustainable flow Oppenauer oxidation of secondary benzylic alcohols with a heterogeneous zirconia catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminium Catalyst [organic-chemistry.org]

Sol-Gel Synthesis of Alumina Nanoparticles from Aluminum Isopropoxide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxide (Alumina, Al₂O₃) nanoparticles are of significant interest in various scientific and industrial fields due to their exceptional properties, including high thermal and chemical stability, excellent mechanical strength, and a large surface area.[1][2] The sol-gel method, a versatile wet-chemical technique, is widely employed for synthesizing alumina (B75360) nanoparticles with controlled size, high purity, and homogeneity.[3] This process involves the hydrolysis and condensation of a metal alkoxide precursor, in this case, aluminum isopropoxide, to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a three-dimensional solid network).

These application notes provide a comprehensive overview and detailed protocols for the synthesis of alumina nanoparticles using aluminum isopropoxide as a precursor. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the synthesis process, characterization, and potential applications, particularly in the realm of nanomedicine. Alumina nanoparticles are emerging as promising candidates for drug delivery systems due to their biocompatibility and the ease with which their surface can be functionalized to enhance drug loading and targeted delivery.[4][5]

Physicochemical Properties and the Influence of Synthesis Parameters